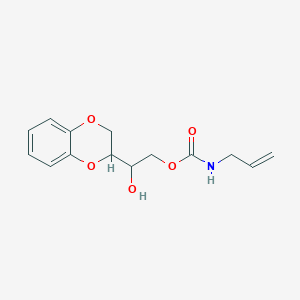

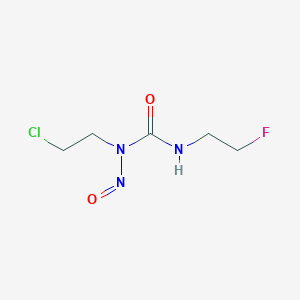

Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester, also known as MDMA, is a synthetic psychoactive drug that is commonly referred to as ecstasy. MDMA is a popular recreational drug due to its euphoric and empathogenic effects. However, MDMA has also been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD). In

Mecanismo De Acción

Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. Dopamine is a neurotransmitter that is involved in regulating reward and motivation. Norepinephrine is a neurotransmitter that is involved in regulating arousal and attention. By increasing the release of these neurotransmitters, Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester produces a sense of euphoria and empathy.

Efectos Bioquímicos Y Fisiológicos

Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has a number of biochemical and physiological effects. In addition to increasing the release of serotonin, dopamine, and norepinephrine, Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester also increases heart rate, blood pressure, and body temperature. These effects can be dangerous, particularly in high doses or in combination with other drugs. Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester can also cause dehydration, muscle tension, and jaw clenching.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has several advantages for lab experiments. It is a potent psychoactive drug that produces consistent effects in human subjects. It is also relatively easy to administer and has a short duration of action. However, there are also limitations to using Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester in lab experiments. It is a controlled substance that is subject to legal restrictions. It can also produce unpredictable effects in some individuals, particularly those with underlying medical conditions.

Direcciones Futuras

There are several future directions for Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester research. One area of interest is the use of Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester in the treatment of other psychiatric disorders, such as anxiety and depression. Another area of interest is the development of safer and more effective synthesis methods for Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester. Finally, there is a need for further research into the long-term effects of Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester use, particularly in heavy users.

Métodos De Síntesis

Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester is synthesized from safrole, a natural oil that is extracted from the roots of the sassafras tree. The synthesis process involves several steps, including isomerization of safrole to isosafrole, oxidation of isosafrole to MDP2P, and reduction of MDP2P to Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester. The synthesis of Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester is a complex process that requires specialized equipment and expertise.

Aplicaciones Científicas De Investigación

Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester has been studied for its potential therapeutic applications, particularly in the treatment of PTSD. Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester-assisted psychotherapy involves the use of Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester in conjunction with psychotherapy to help patients process traumatic experiences. Studies have shown that Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester-assisted psychotherapy can be effective in reducing symptoms of PTSD, including anxiety, depression, and avoidance behaviors.

Propiedades

Número CAS |

13973-71-2 |

|---|---|

Nombre del producto |

Allylcarbamic acid 2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl ester |

Fórmula molecular |

C14H17NO5 |

Peso molecular |

279.29 g/mol |

Nombre IUPAC |

[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-prop-2-enylcarbamate |

InChI |

InChI=1S/C14H17NO5/c1-2-7-15-14(17)19-8-10(16)13-9-18-11-5-3-4-6-12(11)20-13/h2-6,10,13,16H,1,7-9H2,(H,15,17) |

Clave InChI |

VCTNHPKSHQKNAO-UHFFFAOYSA-N |

SMILES |

C=CCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |

SMILES canónico |

C=CCNC(=O)OCC(C1COC2=CC=CC=C2O1)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

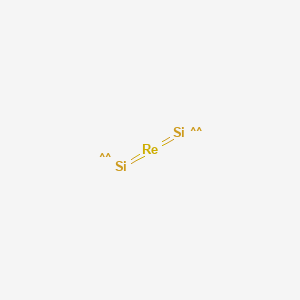

![(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B78881.png)